Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Description
Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on imidazo[1,2-a]quinolines and related compounds showcases a fascination with the synthesis and characterization of heterocyclic compounds. These studies provide insights into the chemical reactivity and potential applications of such compounds in medicinal chemistry and material science. For instance, the facile synthesis of imidazo[1,2-a]quinolines via a domino reaction demonstrates the utility of these heterocycles in constructing complex molecules with potential biological activity (Iminov et al., 2008).
Antioxidant Activities
- The evaluation of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their antioxidant properties highlights the importance of these structural motifs in scavenging free radicals and protecting against oxidative stress. This has implications for the development of new therapeutic agents for diseases associated with oxidative damage (Alp et al., 2015).
Catalysis
- N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in various chemical transformations. Their application in transesterification/acylation reactions showcases the potential of these compounds in synthetic organic chemistry and industrial processes, where they can act as versatile catalysts for creating a wide range of chemical products (Grasa et al., 2002).
Anticancer and Antiviral Activities
- The design and synthesis of compounds bearing imidazole and oxadiazole moieties have been extensively researched for their anticancer and antiviral activities. Such studies underscore the therapeutic potential of these compounds against various cancer cell lines and viral infections, highlighting the relevance of structural modifications in enhancing biological activity (Ravinaik et al., 2021).
Electrochemical Applications
- The electrosynthesis of imidazole derivatives and their application as bifunctional electrocatalysts for the simultaneous determination of bioactive molecules like ascorbic acid and adrenaline demonstrates the utility of these compounds in analytical chemistry and sensor technology. This research paves the way for the development of sensitive and selective electrochemical sensors for clinical and environmental monitoring (Nasirizadeh et al., 2013).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-amine with benzyl 2-bromoacetate in the presence of a base, followed by purification and isolation of the product.", "Starting Materials": [ "4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-amine", "benzyl 2-bromoacetate", "base (e.g. sodium hydride, potassium carbonate)", "solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Add the base to the solvent and stir until dissolved.", "Add 4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-amine to the solution and stir for 10-15 minutes.", "Add benzyl 2-bromoacetate to the reaction mixture and stir for 12-24 hours at room temperature.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate as a white solid." ] } | |
CAS No. |
887455-92-7 |
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-16-9-8-12-20(13-16)30-17(2)18(3)31-22-23(27-25(30)31)28(4)26(34)29(24(22)33)14-21(32)35-15-19-10-6-5-7-11-19/h5-13H,14-15H2,1-4H3 |
InChI Key |
JHMUNXITCAZHEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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